MARCKS PROTEIN (151-175) BOVINE
Description
Primary Sequence Analysis and Post-Translational Modifications
The primary sequence of the myristoylated alanine-rich C kinase substrate protein (151-175) bovine peptide consists of twenty-five amino acid residues with the sequence lysine-lysine-lysine-lysine-lysine-arginine-phenylalanine-serine-phenylalanine-lysine-lysine-serine-phenylalanine-lysine-leucine-serine-glycine-phenylalanine-serine-phenylalanine-lysine-lysine-asparagine-lysine-lysine. This sequence exhibits an extraordinary amino acid composition characterized by an exceptionally high proportion of basic residues, with thirteen positively charged amino acids contributing to an overall net charge of +13 under physiological conditions. The peptide contains twelve lysine residues and one arginine residue, which are concentrated primarily at the amino-terminal and carboxyl-terminal regions of the sequence, creating a distinctive charge distribution pattern that facilitates electrostatic interactions with negatively charged membrane phospholipids.
The aromatic content of the peptide is dominated by five phenylalanine residues strategically positioned throughout the sequence at positions 7, 9, 13, 18, and 20. These phenylalanine residues play a crucial role in membrane penetration and binding stability through hydrophobic interactions with lipid acyl chains. The molecular formula of the unmodified peptide is C147H243N41O31, with a molecular weight of 3080.83 daltons. When expressed in its phosphorylated form, the peptide incorporates three phosphoserine residues at positions corresponding to serines 8, 12, and 19 in the bovine sequence, resulting in an altered molecular formula of C147H246N41O40P3 and an increased molecular weight of 3320.8 daltons.
| Amino Acid Type | Count | Percentage |
|---|---|---|
| Basic Residues (Lysine + Arginine) | 13 | 52% |
| Aromatic Residues (Phenylalanine) | 5 | 20% |
| Serine Residues | 4 | 16% |
| Other Residues | 3 | 12% |
Post-translational modifications of the myristoylated alanine-rich C kinase substrate protein (151-175) bovine peptide occur primarily through phosphorylation events catalyzed by protein kinase C isoforms. The peptide serves as an excellent substrate for protein kinase C with a remarkably low Michaelis constant value of 20 nanomolar for purified rat brain protein kinase C. Phosphorylation occurs specifically at three serine residues corresponding to positions 8, 12, and 19 of the peptide sequence, with protein kinase C epsilon demonstrating particularly high activity toward these sites. The phosphorylation process results in the covalent attachment of phosphate groups to the hydroxyl groups of the target serine residues, fundamentally altering the electrostatic properties and membrane-binding characteristics of the peptide.
Secondary Structure Propensity in Aqueous vs. Membrane-Mimetic Environments
Structural analysis of the myristoylated alanine-rich C kinase substrate protein (151-175) bovine peptide reveals a remarkable lack of stable secondary structure in aqueous solution, consistent with its classification as an intrinsically disordered protein segment. Circular dichroism spectroscopy measurements demonstrate that the peptide adopts an extended, random coil conformation in aqueous buffer systems, with the highly positively charged effector domain exhibiting less than 10% alpha-helical content regardless of phosphorylation state. The absence of defined secondary structure is attributed to strong electrostatic repulsion between the numerous positively charged lysine and arginine residues, which prevents the formation of stable intramolecular hydrogen bonding patterns necessary for alpha-helix or beta-sheet formation.
The structural propensity of the peptide undergoes significant changes upon interaction with membrane-mimetic environments, although it maintains its intrinsically disordered character. Nuclear magnetic resonance spectroscopy studies using membrane-mimetic bicelle systems reveal that the peptide backbone remains largely extended and accessible to water even when bound to lipid interfaces. Tryptophan fluorescence scanning experiments conducted on engineered variants of the related myristoylated alanine-rich C kinase substrate-related protein effector domain indicate that the peptide maintains a polar environment characteristic of interfacial regions rather than adopting a deeply buried membrane-spanning conformation.
Properties
CAS No. |
125267-21-2 |
|---|---|
Molecular Formula |
C147H243N41O31 |
Molecular Weight |
3080.817 |
InChI |
InChI=1S/C147H243N41O31/c1-91(2)79-110(136(208)185-117(87-189)124(196)165-86-122(194)166-111(80-92-43-8-3-9-44-92)137(209)187-119(89-191)144(216)182-112(81-93-45-10-4-11-46-93)138(210)174-102(58-23-35-71-153)129(201)171-105(61-26-38-74-156)133(205)184-116(85-121(161)193)142(214)177-104(60-25-37-73-155)131(203)178-109(146(218)219)64-29-41-77-159)179-132(204)106(62-27-39-75-157)176-140(212)114(83-95-49-14-6-15-50-95)181-143(215)118(88-190)186-135(207)107(63-28-40-76-158)172-130(202)103(59-24-36-72-154)175-139(211)113(82-94-47-12-5-13-48-94)183-145(217)120(90-192)188-141(213)115(84-96-51-16-7-17-52-96)180-134(206)108(65-42-78-164-147(162)163)173-128(200)101(57-22-34-70-152)170-127(199)100(56-21-33-69-151)169-126(198)99(55-20-32-68-150)168-125(197)98(54-19-31-67-149)167-123(195)97(160)53-18-30-66-148/h3-17,43-52,91,97-120,189-192H,18-42,53-90,148-160H2,1-2H3,(H2,161,193)(H,165,196)(H,166,194)(H,167,195)(H,168,197)(H,169,198)(H,170,199)(H,171,201)(H,172,202)(H,173,200)(H,174,210)(H,175,211)(H,176,212)(H,177,214)(H,178,203)(H,179,204)(H,180,206)(H,181,215)(H,182,216)(H,183,217)(H,184,205)(H,185,208)(H,186,207)(H,187,209)(H,188,213)(H,218,219)(H4,162,163,164)/t97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-/m0/s1 |
InChI Key |
OPCIHVLZZSZRAD-GFRZXUJISA-N |
SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Preparation Methods
Resin Activation and Amino Acid Loading
The resin is pre-treated with a solution of dichloromethane (DCM) and N,N-dimethylformamide (DMF) to swell the matrix, enhancing accessibility for subsequent reactions. The initial amino acid, protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group, is coupled using activating agents such as N,N'-diisopropylcarbodiimide (DIPC) and ethyl cyanohydroxyiminoacetate (Oxyma) . This step ensures covalent attachment to the resin while preserving stereochemical integrity.
Deprotection and Coupling Cycles
Deprotection of the Fmoc group is achieved using 20–30% pyrrolidine in DMF , which removes the transient protecting group without damaging the peptide backbone. Subsequent amino acids, each Fmoc-protected, are activated with TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and HOBt (hydroxybenzotriazole) to facilitate amide bond formation. Coupling reactions are monitored via Kaiser tests to ensure completion before proceeding to the next cycle.
Table 1: Key Reagents and Conditions in SPPS
| Step | Reagent/Condition | Purpose |
|---|---|---|
| Resin Swelling | DCM:DMF (1:1) | Matrix activation |
| Fmoc Deprotection | 30% Pyrrolidine in DMF | Removal of Fmoc groups |
| Amino Acid Activation | TBTU/HOBt in DMF | Amide bond formation |
| Coupling Time | 60–90 minutes | Reaction completion |
Cleavage and Global Deprotection
Upon completion of the 25-residue sequence, the peptide-resin complex undergoes cleavage and deprotection to liberate the free peptide. A cleavage cocktail comprising 95% trifluoroacetic acid (TFA) , 2.5% water , and 2.5% triisopropylsilane (TIS) is applied for 2–4 hours. This mixture simultaneously cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (e.g., tert-butyl for glutamic acid). The crude peptide is then precipitated in cold diethyl ether, centrifuged, and lyophilized to yield a powdered form.
Purification via High-Performance Liquid Chromatography (HPLC)
Crude synthetic peptides often contain truncations or deletions, necessitating rigorous purification. Reversed-phase HPLC (RP-HPLC) using a C18 column and a gradient of 0.1% TFA in water (Mobile Phase A) and 0.1% TFA in acetonitrile (Mobile Phase B) achieves >95% purity. Elution profiles are monitored at 220 nm, with fractions analyzed by mass spectrometry for verification.
Table 2: Typical HPLC Parameters for Purification
| Parameter | Specification |
|---|---|
| Column | C18, 5 µm, 250 × 4.6 mm |
| Gradient | 20–60% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
Structural and Functional Characterization
Mass Spectrometry (MS)
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry confirms the molecular weight (theoretical: 3320.78 Da, observed: 3320.8 ± 0.5 Da). Discrepancies >0.1 Da trigger re-purification to eliminate synthetic errors.
Functional Assays
The peptide’s activity as a PKC substrate is validated via kinase assays using purified rat brain PKC. The reported Km value of 20 nM underscores its high affinity for PKC. Phosphorylation at Ser8, Ser12, and Ser19 is confirmed using phosphospecific antibodies and radiolabeled ATP .
Industrial-Scale Production Considerations
Large-scale synthesis employs automated SPPS systems to minimize human error and enhance reproducibility. Batch sizes exceeding 1 kg require optimized solvent recycling and waste management protocols. Lyophilization under controlled conditions (-50°C, 0.01 mBar) ensures long-term stability, with final products stored at -20°C.
Table 3: Industrial Production Metrics
| Metric | Value |
|---|---|
| Batch Yield | 85–90% |
| Purity Post-HPLC | ≥98% |
| Storage Temperature | -20°C |
Challenges and Optimization Strategies
Scientific Research Applications
Scientific Research Applications
-
Cancer Research
- Prostate Cancer : Studies have shown that MARCKS expression is significantly higher in patients with biochemical recurrent prostate cancer compared to non-recurrent cases. Knockdown of MARCKS in prostate cancer cell lines resulted in reduced migration and invasion capabilities, indicating its potential role as a therapeutic target to inhibit cancer progression .
- Breast Cancer : In inflammatory breast cancer samples, MARCKS positivity was associated with poor prognosis and increased metastasis-free survival rates. The protein's overexpression correlates with aggressive tumor behavior .
- Hematological Malignancies : Dysregulated expression of MARCKS has been linked to various hematological cancers, suggesting its role as a biomarker for disease progression and a potential therapeutic target .
-
Immune Response Modulation
- MARCKS is crucial for the function of macrophages and neutrophils. Inhibition of MARCKS has been shown to reduce the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) during lipopolysaccharide (LPS) stimulation, highlighting its role in modulating immune responses .
- The phosphorylation state of MARCKS influences its interaction with actin filaments, thereby affecting leukocyte migration and adhesion during inflammatory responses .
-
Cellular Signaling Pathways
- MARCKS acts as a regulatory node in multiple signaling pathways. For example, it has been shown to activate the ErbB-2 receptor pathway in breast cancer cells, which is often associated with poor clinical outcomes . Additionally, its interaction with various kinases indicates a broader role in cellular signaling beyond just structural functions.
Data Tables
Case Studies
- Prostate Cancer Study : A study demonstrated that silencing MARCKS reduced MMP9 mRNA expression and enhanced cell-cell adhesion among prostate cancer cells. This suggests that targeting MARCKS could be a viable strategy for reducing tumor invasiveness .
- Inflammatory Breast Cancer Analysis : In this analysis, researchers found that MARCKS overexpression was significantly correlated with aggressive tumor features and poor patient outcomes. This positions MARCKS as a potential prognostic marker for treatment strategies .
- Immune Cell Functionality : In experiments involving macrophages treated with MARCKS phosphorylation site domain peptides, researchers observed decreased TNF-α levels and improved survival rates post-LPS exposure. This underscores the importance of MARCKS in regulating immune responses during inflammation .
Mechanism of Action
The MARCKS Protein (151-175) Bovine exerts its effects through several mechanisms:
Phosphorylation by Protein Kinase C: This modification alters the peptide’s interaction with the actin cytoskeleton and other cellular components.
Calmodulin Binding: In the presence of calcium ions, the peptide binds to calmodulin, modulating various cellular processes.
Regulation of Actin Dynamics: The peptide influences actin filament assembly and disassembly, affecting cell shape and motility.
Comparison with Similar Compounds
Structural and Functional Comparison
Key Differences :
- MARCKS (159-165) Amide : This shorter fragment lacks the effector domain and phosphorylation sites, limiting its functional overlap with MARCKS (151-175). It is primarily used as a structural control in binding studies .
- Caveolin (92-101) : While both peptides bind membranes via aromatic and basic residues, MARCKS (151-175) exhibits stronger electrostatic interactions due to its higher charge (+13 vs. +3). PIP2 enhances MARCKS binding 10,000-fold compared to only 3-fold for caveolin .
Lipid-Binding Affinity
Mechanistic Insights :
- MARCKS (151-175) binds membranes via electrostatic interactions (basic residues) and hydrophobic insertion (aromatic Phe). Replacing Phe with Ala reduces binding only 6-fold, indicating electrostatic forces dominate .
- PIP2 selectively amplifies MARCKS (151-175) binding due to multivalent interactions with its clustered basic residues .
Phosphorylation-Dependent Functional Changes
Functional Impact :
- Phosphorylation reduces positive charge, weakening membrane binding and releasing PIP2 for PLC-mediated hydrolysis .
- In sperm, unphosphorylated MARCKS (151-175) is essential for calcium-triggered acrosomal exocytosis, while phosphorylated forms lose this activity .
Comparison with Full-Length MARCKS Protein
Key Notes:
Chemical Reactions Analysis
Interaction with Phosphoinositides
MARCKS (151-175) has been shown to inhibit the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC). This interaction is critical as it modulates signaling pathways associated with cell membrane dynamics. Key findings include:
-
Binding Characteristics : The peptide binds strongly to PIP₂, with studies indicating that approximately 10 nm of PIP₂ can bind to 50% of MARCKS (151-175) present in a solution. This binding is facilitated by local electrostatic interactions, which are significantly affected by ionic strength; increasing salt concentration from 100 mM to 500 mM can reduce binding affinity by 100-fold .
-
Formation of Complexes : The interaction leads to the formation of an electroneutral complex involving MARCKS and PIP₂, suggesting a regulatory mechanism where MARCKS can sequester PIP₂ in the plasma membrane and release it upon specific cellular signals such as calcium influx or PKC activation.
Phosphorylation by Protein Kinase C
The phosphorylation of MARCKS (151-175) is a pivotal reaction that influences its function:
-
Phosphorylation Sites : PKC phosphorylates serine residues at positions 8, 12, and 19 within this peptide sequence. This modification alters the peptide's conformation and its interaction with actin filaments and other cellular structures .
-
Functional Consequences : Phosphorylation results in the translocation of MARCKS from the plasma membrane to the cytoplasm, leading to disassembly of the actin cortex and facilitating exocytotic processes. This mechanism has been observed in bovine luteal cells stimulated with prostaglandin F2α, where increased PKC activity correlates with enhanced oxytocin secretion due to MARCKS phosphorylation .
Binding Affinity of MARCKS Peptide
| Concentration of PIP₂ | % Binding of MARCKS (151-175) |
|---|---|
| 0.01% | 50% |
| 0.1% | 50% |
| 1% | 50% |
Phosphorylation Kinetics
| Phosphorylation Site | Enzyme | Km (nM) | Reaction Type |
|---|---|---|---|
| Serine 8 | PKC | 20 | Substrate for phosphorylation |
| Serine 12 | PKC | 20 | Substrate for phosphorylation |
| Serine 19 | PKC | 20 | Substrate for phosphorylation |
Q & A
Q. What is the functional significance of the MARCKS protein (151-175) domain in cellular signaling?
The MARCKS (151-175) domain is a phosphorylated, myristoylated effector region critical for binding phosphatidylinositol 4,5-bisphosphate (PIP2), a lipid essential for membrane-associated signaling. Phosphorylation by protein kinase C (PKC) at serine residues (e.g., S152/S156 in bovine) disrupts PIP2 sequestration, reversing its inhibition of phospholipase C (PLC)-mediated PIP2 hydrolysis . This dynamic regulation impacts calcium signaling, cytoskeletal reorganization, and membrane trafficking. Key experimental approaches include in vitro lipid-binding assays and PLC activity measurements under phosphorylated vs. non-phosphorylated peptide conditions .
Q. How is MARCKS (151-175) phosphorylation experimentally detected and quantified?
Phosphorylation status is typically assessed via western blot using phospho-specific antibodies (e.g., anti-MARCKS [phospho S152/S156] validated in bovine models). Normalization to housekeeping proteins like beta-actin or GAPDH ensures reproducibility . For quantitative analysis, densitometry of western blot bands or mass spectrometry (LC-MS) peptide peak areas are used, with statistical validation via unpaired t-tests or ANOVA .
Q. What are the recommended controls for studying MARCKS (151-175) in cellular models?
Essential controls include:
- Knockdown/knockout validation : Compare wild-type vs. ΔMARCKS cells (e.g., CRISPR/Cas9) to confirm phenotype specificity .
- Phosphorylation mimics : Use non-phosphorylatable (alanine-substituted) or constitutively phosphorylated (aspartate-substituted) peptides to isolate phosphorylation effects .
- Housekeeping proteins : Beta-actin or GAPDH for western blot normalization .
Advanced Research Questions
Q. How do conflicting data on MARCKS phosphorylation effects arise across different cellular contexts?
Discrepancies often stem from model-specific factors:
- Cell type : MARCKS regulates TLR4 signaling in immune cells but promotes apoptosis in neuronal SH-SY5Y cells via caspase-6/7 activation .
- Experimental design : In vitro peptide studies (e.g., PIP2 hydrolysis assays) may not fully replicate in vivo membrane dynamics .
- Post-translational modifications : Cross-talk with other modifications (e.g., myristoylation) can alter phosphorylation outcomes . Robust reconciliation requires comparative studies across models and phospho-proteomic profiling .
Q. What methodologies resolve MARCKS (151-175) interactions with cytoskeletal components?
Advanced approaches include:
- Coarse-grained molecular dynamics (CG-MD) : Simulates peptide-lipid/actin interactions at reduced computational cost (e.g., OPEP model for membrane binding kinetics) .
- Fluorescence resonance energy transfer (FRET) : Maps real-time MARCKS-actin proximity in live cells .
- siRNA knockdown + rescue assays : Transfect MARCKS-deficient cells with wild-type or mutant peptides to assess actin cross-linking rescue efficiency .
Q. How can MARCKS (151-175) expression levels be correlated with disease outcomes in translational research?
Retrospective cohort studies using immunohistochemistry (IHC) or ELISA on patient samples (e.g., breast cancer tissues) quantify MARCKS expression. Kaplan-Meier analysis stratifies survival outcomes (high vs. low expression), with multivariate Cox regression to adjust for covariates (e.g., tumor stage) . Validated antibodies (e.g., ab32590 for phosphorylated MARCKS) ensure specificity .
Methodological Guidance
Q. What are best practices for validating anti-MARCKS antibodies in bovine models?
- Specificity checks : Compare reactivity in WT vs. ΔMARCKS lysates via western blot .
- Phospho-site validation : Use synthetic phosphorylated peptides (e.g., residues 151-175) in competitive ELISA to confirm antibody binding .
- Cross-reactivity screening : Test against related PKC substrates (e.g., neurogranin) to rule off-target binding .
Q. How should researchers address batch-to-batch variability in synthetic MARCKS peptides?
- Quality control : Require certificates of analysis (COA) with HPLC purity >98% and mass spectrometry verification .
- Bioactivity assays : Standardize PIP2-binding or PLC inhibition assays across batches to ensure functional consistency .
Data Interpretation and Reporting
Q. What statistical frameworks are appropriate for analyzing MARCKS (151-175) experimental data?
Q. How to structure a manuscript reporting MARCKS (151-175) findings for high-impact journals?
Follow Protein Science guidelines:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
